3-Pyridinecarboxaldehyde, 5-chloro-6-(1,1-difluoroethyl)-

Description

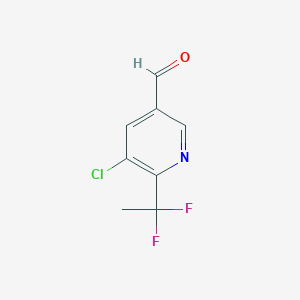

Chemical Structure and Key Features 3-Pyridinecarboxaldehyde, 5-chloro-6-(1,1-difluoroethyl)- (CAS: 2375259-17-7) is a pyridine derivative featuring a carboxaldehyde group at the 3-position, a chlorine atom at the 5-position, and a 1,1-difluoroethyl substituent at the 6-position (Figure 1). The compound’s molecular formula is C₉H₇ClF₂NO, with a molecular weight of 230.61 g/mol . The 1,1-difluoroethyl group introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and influence reactivity in synthetic applications .

Synthesis The compound’s synthesis likely involves nucleophilic 1,1-difluoroethylation of a pyridinecarboxaldehyde precursor. Evidence from Zhao et al. (2011) describes the use of (1,1-difluoroethyl)trimethylsilane (TMSCF₂Me) under basic conditions for carbonyl functionalization, though aldehydes were noted as challenging substrates in such reactions . This suggests that specialized conditions or protecting-group strategies may be required for synthesizing the target compound.

Fluorine substitution further enhances its utility in drug design, where fluorinated moieties improve bioavailability and binding affinity .

Properties

Molecular Formula |

C8H6ClF2NO |

|---|---|

Molecular Weight |

205.59 g/mol |

IUPAC Name |

5-chloro-6-(1,1-difluoroethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H6ClF2NO/c1-8(10,11)7-6(9)2-5(4-13)3-12-7/h2-4H,1H3 |

InChI Key |

MLTPFSSREOWLQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C=O)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Substitution: The chloro and difluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloro and difluoroethyl groups may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

The target compound’s uniqueness lies in its combination of chloro , difluoroethyl , and aldehyde groups. Below is a comparative analysis with analogous pyridine derivatives:

Physicochemical Properties

- Lipophilicity : The difluoroethyl group increases logP compared to tert-butyl or methoxy analogs, enhancing membrane permeability .

- Solubility : The aldehyde group reduces aqueous solubility relative to carboxylic acid derivatives, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.